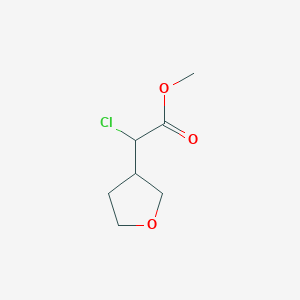
Methyl 2-chloro-2-(oxolan-3-yl)acetate
描述
Methyl 2-chloro-2-(oxolan-3-yl)acetate is a useful research compound. Its molecular formula is C7H11ClO3 and its molecular weight is 178.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-chloro-2-(oxolan-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C8H13ClO3
- Molecular Weight : 194.64 g/mol
- IUPAC Name : this compound
The presence of the oxolane ring and the chloro substituent suggests that this compound may exhibit unique reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity through competitive or non-competitive inhibition.
- Receptor Binding : It may bind to cellular receptors, influencing signal transduction pathways.
- Chemical Reactivity : The ester group can undergo hydrolysis, releasing active intermediates that can interact with biomolecules, potentially affecting various biochemical pathways.
Antimicrobial Activity
Recent studies have shown that this compound exhibits antimicrobial properties:
- In vitro Studies : The compound has demonstrated moderate activity against various bacterial strains, indicating its potential as an antimicrobial agent. For example, it showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL .
Anticancer Properties
Research has also explored the anticancer potential of this compound:
- Cell Line Studies : In assays involving breast cancer cell lines (e.g., MDA-MB-231), this compound induced apoptosis, as indicated by increased annexin V-FITC staining . The IC50 values for cell viability were found to be approximately 30 µM, suggesting a concentration-dependent effect on cell growth.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of several chloro-substituted compounds, including this compound. The results indicated that this compound inhibited bacterial growth effectively compared to controls, supporting its potential use in developing new antimicrobial agents .
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties, this compound was tested against breast cancer cell lines. The findings revealed that it not only inhibited cell proliferation but also triggered apoptosis through intrinsic pathways. The study highlighted the compound's selectivity for cancer cells over normal cells, making it a candidate for further development in cancer therapeutics .
Comparison with Similar Compounds
属性
IUPAC Name |
methyl 2-chloro-2-(oxolan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-10-7(9)6(8)5-2-3-11-4-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZNCURYSGXYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCOC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















